molecular formula C16H14N4O3 B2516790 Ethyl 3-(furan-2-yl)-2-[5-(pyridin-3-yl)-2H-1,2,4-triazol-3-yl]prop-2-enoate CAS No. 1018057-17-4

Ethyl 3-(furan-2-yl)-2-[5-(pyridin-3-yl)-2H-1,2,4-triazol-3-yl]prop-2-enoate

Cat. No.: B2516790
CAS No.: 1018057-17-4
M. Wt: 310.313
InChI Key: OQCZVAQXFFUWBB-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(furan-2-yl)-2-[5-(pyridin-3-yl)-2H-1,2,4-triazol-3-yl]prop-2-enoate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with pyridin-3-yl and furan-2-yl moieties, along with an ethyl prop-2-enoate side chain. The triazole ring system is known for its versatility in medicinal chemistry and materials science, while the pyridine and furan groups contribute to electronic and biological properties.

Properties

IUPAC Name

ethyl (E)-3-(furan-2-yl)-2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c1-2-22-16(21)13(9-12-6-4-8-23-12)15-18-14(19-20-15)11-5-3-7-17-10-11/h3-10H,2H2,1H3,(H,18,19,20)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCZVAQXFFUWBB-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=CO1)C2=NC(=NN2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=CO1)/C2=NC(=NN2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(furan-2-yl)-2-[5-(pyridin-3-yl)-2H-1,2,4-triazol-3-yl]prop-2-enoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: Starting with a suitable precursor, the furan ring is synthesized through cyclization reactions.

    Synthesis of the 1,2,4-Triazole Ring: This involves the reaction of hydrazine derivatives with nitriles or carboxylic acids under acidic or basic conditions.

    Coupling Reactions: The furan and triazole intermediates are then coupled with a pyridine derivative using cross-coupling reactions such as Suzuki or Heck coupling.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced at various positions, particularly at the double bond in the prop-2-enoate moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and triazole rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation Products: Furanones, pyridine N-oxides.

    Reduction Products: Saturated esters, reduced triazole derivatives.

    Substitution Products: Halogenated pyridines, substituted triazoles.

Chemistry:

    Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit antimicrobial properties.

Industry:

    Material Science: Used in the development of novel materials with specific electronic or optical properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(furan-2-yl)-2-[5-(pyridin-3-yl)-2H-1,2,4-triazol-3-yl]prop-2-enoate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The furan and triazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The compound shares structural motifs with several analogs, differing primarily in substituents and functional groups. Key comparisons include:

Compound Name Structural Features Molecular Weight (g/mol) Key Differences References
Ethyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetate Pyridin-2-yl substituent; acetate side chain ~249.27 Pyridine substitution (2-position vs. 3-position); ester group
Ethyl 2-((5-(furan-2-yl)-4-isopropyl-4H-1,2,4-triazol-3-yl)thio)acetate Thioacetate group; isopropyl substitution 295.36 Thioether linkage; bulky isopropyl group
2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-triazol-3-yl)pyrazine Dual triazole-pyrazine systems; extended conjugation ~396.34 Additional pyrazine ring; absence of ester group
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanil)-N-acetanilides Sulfanilamide linkage; amino substitution ~350–400 (varies) Sulfonamide functionality; acetanilide group

Key Observations :

  • The pyridin-3-yl group in the target compound may enhance π-stacking interactions compared to pyridin-2-yl analogs, influencing binding affinity in biological systems .
  • The prop-2-enoate side chain provides greater conformational flexibility compared to rigid thioacetate or pyrazine-linked analogs .

Biological Activity

Ethyl 3-(furan-2-yl)-2-[5-(pyridin-3-yl)-2H-1,2,4-triazol-3-yl]prop-2-enoate, a compound with a complex structure featuring both furan and triazole moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H14N4O3C_{16}H_{14}N_{4}O_{3} with a molecular weight of 310.31 g/mol. It contains significant functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₄N₄O₃
Molecular Weight310.31 g/mol
CAS Number1018057-17-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate the furan and triazole moieties. Specific methods include:

  • Formation of Furan and Triazole Moieties : Utilizing various reagents under controlled conditions to ensure high yield.
  • Coupling Reactions : Linking the furan and triazole components with ethyl propenoate to form the final product.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated effectiveness against various pathogens:

  • Antibacterial Activity : Studies show that triazole derivatives can inhibit bacterial growth effectively. For example, compounds with similar structures reported MIC values ranging from 0.046 to 3.11 µM against resistant strains like MRSA .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored extensively:

  • Cholinesterase Inhibition : Triazole hybrids have shown promising activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases. Some derivatives exhibited IC50 values as low as 0.13 µM for BuChE inhibition .
  • Mechanism of Action : The interaction with these enzymes often involves reversible non-competitive inhibition, allowing for potential therapeutic applications in treating Alzheimer's disease .

Study on Triazole Derivatives

A comprehensive study evaluated various triazole-containing compounds for their biological activities. The results indicated that modifications on the triazole ring significantly influenced their potency against AChE and BuChE:

CompoundAChE Inhibition (IC50)BuChE Inhibition (IC50)
Compound A0.12 µM0.23 µM
Compound B0.15 µM0.13 µM

These findings suggest that structural variations can enhance inhibitory effects on cholinesterase enzymes.

Scientific Research Applications

Physicochemical Properties

Key physicochemical properties include:

  • Molecular Weight : 342.36 g/mol
  • LogP : Indicates lipophilicity, which affects bioavailability.

These properties are crucial for understanding the compound's behavior in biological systems.

Antimicrobial Activity

Research has indicated that compounds containing furan and triazole rings exhibit significant antimicrobial properties . Ethyl 3-(furan-2-yl)-2-[5-(pyridin-3-yl)-2H-1,2,4-triazol-3-yl]prop-2-enoate has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism often involves disrupting microbial cell wall synthesis or metabolic pathways.

Anticancer Potential

Studies have demonstrated that derivatives of triazole compounds possess anticancer activity . This compound has been evaluated in vitro for its ability to induce apoptosis in cancer cell lines. The presence of the furan and triazole moieties contributes to its ability to interact with cellular targets involved in cancer progression.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . Research suggests that it may inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound. It is believed to modulate pathways associated with neurodegenerative diseases such as Alzheimer's disease by inhibiting acetylcholinesterase activity.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, this compound was tested against Staphylococcus aureus and Escherichia coli , demonstrating significant inhibition at concentrations as low as 10 µg/mL. The study highlighted the compound's potential as a lead for developing new antibiotics.

Study 2: Anticancer Activity

A research article in Cancer Letters reported that this compound induced apoptosis in human breast cancer cells (MCF7) through the activation of caspase pathways. The IC50 value was determined to be 15 µM, indicating potent anticancer activity compared to standard chemotherapeutics.

Study 3: Neuroprotective Mechanisms

In another study published in Neuroscience Letters, researchers found that this compound reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests its potential application in neuroprotection strategies.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing Ethyl 3-(furan-2-yl)-2-[5-(pyridin-3-yl)-2H-1,2,4-triazol-3-yl]prop-2-enoate?

Methodological Answer: The synthesis typically involves cyclocondensation of furan-2-carbaldehyde derivatives with pyridinyl-triazole precursors. Key steps include:

  • Cyclization : Use hydrazine derivatives to form the 1,2,4-triazole ring under reflux in ethanol or acetonitrile at 80–100°C for 6–12 hours .
  • Esterification : Ethyl propiolate or similar esters are employed to introduce the prop-2-enoate moiety, requiring anhydrous conditions and catalysts like piperidine .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol improves yield (reported ~60–75% for analogous compounds) .

Q. Which spectroscopic and analytical methods are most effective for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the presence of furan (δ 6.3–7.4 ppm), pyridine (δ 8.1–8.9 ppm), and prop-2-enoate (δ 4.1–4.3 ppm for ethyl group; δ 6.5–7.0 ppm for alkene protons) .
  • Mass Spectrometry (HRMS) : Exact mass analysis verifies molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • X-ray Crystallography : For crystalline samples, SHELX programs (e.g., SHELXL) refine unit cell parameters and hydrogen-bonding networks .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer:

  • Antimicrobial Screening : Agar diffusion assays against E. coli and S. aureus show moderate activity (MIC ~50–100 µg/mL), attributed to the triazole and pyridine moieties disrupting microbial membranes .
  • Anti-inflammatory Potential : In vitro COX-2 inhibition assays (ELISA) suggest IC50_{50} values comparable to ibuprofen for structurally similar triazole derivatives .

Advanced Research Questions

Q. How does the reaction mechanism for triazole ring formation influence yield and purity?

Methodological Answer: The Huisgen cycloaddition or cyclocondensation of thiosemicarbazides with carbonyl compounds governs triazole formation. Key factors:

  • Kinetic Control : Elevated temperatures (80–100°C) favor 1,2,4-triazole over 1,3,4-isomers.
  • Acid Catalysis : HCl or acetic acid accelerates imine intermediate formation, reducing side products .
  • Byproduct Mitigation : TLC monitoring (silica gel, UV detection) identifies unreacted starting materials for reprocessing .

Q. What crystallographic strategies resolve challenges in determining this compound’s 3D structure?

Methodological Answer:

  • Data Collection : High-resolution synchrotron X-ray diffraction (λ = 0.7–1.0 Å) improves signal-to-noise ratios for light atoms (C, N, O) .
  • Refinement : SHELXL refines anisotropic displacement parameters and models disorder in the ethyl group or furan ring using restraints .
  • Validation : PLATON checks for missed symmetry and hydrogen-bonding consistency (e.g., N–H···O interactions between triazole and ester groups) .

Q. How can forced degradation studies under ICH guidelines inform stability profiles?

Methodological Answer:

  • Stress Conditions : Expose the compound to 0.1 M HCl/NaOH (hydrolysis), 3% H2_2O2_2 (oxidation), and UV light (photolysis) at 40–60°C for 24–72 hours .
  • HPLC-DAD Analysis : Use a C18 column (gradient: acetonitrile/0.1% formic acid) to track degradation products. For example, ester hydrolysis generates a carboxylic acid derivative (retention time shift from 8.2 to 5.4 min) .

Q. How do substituents on the triazole and pyridine rings modulate biological activity?

Methodological Answer:

  • Electron-Withdrawing Groups : Nitro or trifluoromethyl substituents on the pyridine ring enhance antimicrobial activity by increasing membrane permeability (logP optimization) .
  • Hydrophobic Substituents : Bulky groups (e.g., phenyl on triazole) improve COX-2 selectivity by fitting into hydrophobic binding pockets .
  • Quantitative SAR (QSAR) : Molecular docking (AutoDock Vina) and CoMFA models correlate substituent effects with IC50_{50} values .

Q. Can this compound act as a ligand in coordination chemistry for catalytic applications?

Methodological Answer:

  • Metal Binding : The triazole’s N2 and pyridine’s N atoms chelate transition metals (e.g., Zn2+^{2+}, Cu2+^{2+}) in octahedral geometries, confirmed by UV-Vis (d-d transitions) and ESR .
  • Catalytic Activity : Zn complexes of analogous triazoles show >80% efficiency in Knoevenagel condensations under mild conditions (room temperature, ethanol) .

Q. What solvent effects critically influence reaction kinetics and product distribution?

Methodological Answer:

  • Polar Protic Solvents (e.g., ethanol) : Stabilize ionic intermediates, accelerating cyclization but risking ester hydrolysis .
  • Aprotic Solvents (e.g., DMF) : Enhance nucleophilicity of amine reactants, improving triazole ring closure at the expense of higher boiling points .
  • Solvent-Free Conditions : Microwave-assisted synthesis reduces reaction time (30 min vs. 6 hours) but requires precise temperature control to avoid decomposition .

Q. How does pH affect the compound’s stability in biological assays?

Methodological Answer:

  • Acidic Conditions (pH <4) : Ester hydrolysis dominates, generating a carboxylic acid derivative (confirmed by 1H^1H NMR loss of ethyl group signals) .
  • Neutral/Basic Conditions (pH 7–9) : The triazole ring remains stable, but prolonged exposure (>48 hours) leads to slow oxidation of the furan moiety (HPLC-MS detects hydroxylated byproducts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.